molecular formula C8H8N2OS B8323229 5-Methoxy-1,3-benzothiazol-4-amine

5-Methoxy-1,3-benzothiazol-4-amine

Cat. No. B8323229
M. Wt: 180.23 g/mol
InChI Key: SVABKLIIEULAOW-UHFFFAOYSA-N
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Patent
US08017637B2

Procedure details

730 mg (3.5 mmol) of 5-methoxy-4-nitro-1,3-benzothiazole is solubilized in 50 ml of methanol and 73 mg (10%) of palladium on carbon is added to the reaction mixture which is maintained under stirring under 2.5 bars of hydrogen for 18 hours. The catalyst is filtered out, then the solvent is evaporated off under reduced pressure. 248 mg (yield=40%) of 5-methoxy-1,3-benzothiazol-4-amine is obtained and used in the following stage without other purification.
Name
5-methoxy-4-nitro-1,3-benzothiazole
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][CH:9]=[N:8][C:7]=2[C:11]=1[N+:12]([O-])=O.[H][H]>CO.[Pd]>[CH3:1][O:2][C:3]1[C:11]([NH2:12])=[C:7]2[N:8]=[CH:9][S:10][C:6]2=[CH:5][CH:4]=1

Inputs

Step One
Name
5-methoxy-4-nitro-1,3-benzothiazole
Quantity
730 mg
Type
reactant
Smiles
COC=1C=CC2=C(N=CS2)C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
73 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered out
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(N=CS2)=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.